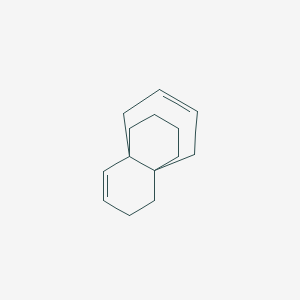
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene is a bicyclic organic compound with the following chemical formula:
C12H16
. It belongs to the class of bridged bicyclic compounds and is also known by other names, such as 1,4:5,8-Dimethanonaphthalene or 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione . The compound’s structure consists of a fused ring system, resulting in a unique arrangement of carbon atoms.Métodos De Preparación
Synthetic Routes: 1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene can be synthesized through various routes. One common approach involves the reduction of naphthalene derivatives using hydrogen gas and a suitable catalyst. The reduction process leads to the formation of the tetrahydro compound.
Reaction Conditions: The reduction reaction typically occurs under high-pressure conditions (e.g., using a Parr hydrogenation apparatus) with a metal catalyst (such as palladium on carbon or Raney nickel). The choice of solvent and temperature plays a crucial role in achieving high yields.
Industrial Production Methods: While not widely produced on an industrial scale, the compound may find applications in specialized areas, such as fragrance synthesis or pharmaceutical intermediates.
Análisis De Reacciones Químicas
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene can undergo several types of reactions:
Oxidation: Oxidation of the tetrahydro compound can yield the corresponding naphthalene derivative.
Reduction: As mentioned earlier, the compound is obtained through reduction.
Substitution: Substituent groups can be introduced at various positions on the naphthalene ring system.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be employed.
Major products formed from these reactions include different derivatives of naphthalene, each with distinct properties.
Aplicaciones Científicas De Investigación
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene has limited direct applications but serves as an intermediate in the synthesis of more complex compounds. Researchers explore its potential in:
Medicinal Chemistry: It may be part of the synthesis of pharmaceuticals or bioactive molecules.
Organic Synthesis: Chemists use it as a building block for creating novel structures.
Fragrance Industry: Certain fragrance compounds contain naphthalene-based moieties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For pharmaceuticals, it could involve interactions with biological targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate specific mechanisms.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
111872-82-3 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
tricyclo[4.4.4.01,6]tetradeca-2,8-diene |
InChI |
InChI=1S/C14H20/c1-2-8-14-11-5-3-9-13(14,7-1)10-4-6-12-14/h1-3,9H,4-8,10-12H2 |
Clave InChI |
CRZADCYCDBOKKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23CC=CCC2(C1)CCC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















